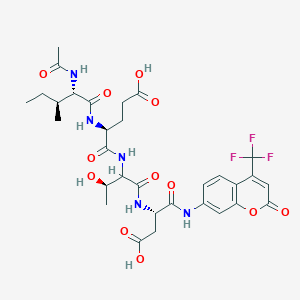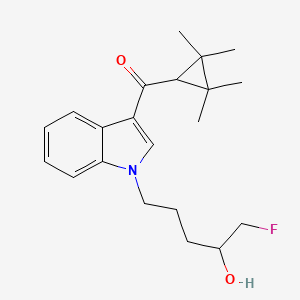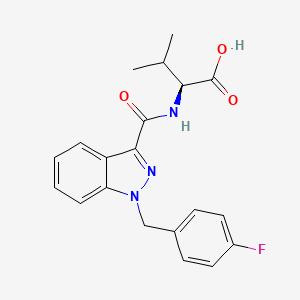
7-Prenyljacareubin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Prenyljacareubin is a natural xanthone compound found in the stem barks of Garcinia paucinervis . It is characterized by its yellow crystalline solid form and special aromatic odor . This compound has shown moderate cytotoxic activity against various cancer cell lines, including HL-60, SMMC-7721, A549, MCF-7, and SW480 .
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Prenyljacareubin can be synthesized through chemical reactions such as tandem reactions and photochemical reactions . These methods involve the use of various reagents and catalysts to achieve the desired product.
Industrial Production Methods: Industrial production of this compound primarily involves extraction from natural plants. The extraction process typically includes grinding and leaching of the plant material, followed by solvent volatilization and purification steps .
Chemical Reactions Analysis
Types of Reactions: 7-Prenyljacareubin undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated derivatives.
Scientific Research Applications
7-Prenyljacareubin has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in various chemical studies and assays.
Medicine: Research is ongoing to explore its potential therapeutic applications in cancer treatment.
Industry: It is used in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of 7-Prenyljacareubin involves its interaction with cellular targets and pathways. It exerts its effects by inducing cytotoxicity in cancer cells, which may involve the disruption of cellular processes and the induction of apoptosis . The specific molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Jacareubin: Another xanthone compound with similar cytotoxic properties.
Mangostin: A xanthone found in mangosteen with known anticancer properties.
Garcinone E: A xanthone with potent anticancer activity.
Uniqueness: 7-Prenyljacareubin is unique due to its specific prenylated structure, which contributes to its distinct biological activity and cytotoxic effects . Its moderate cytotoxic activity against a range of cancer cell lines makes it a valuable compound for further research and potential therapeutic applications.
Properties
IUPAC Name |
5,9,10-trihydroxy-2,2-dimethyl-8-(3-methylbut-2-enyl)pyrano[3,2-b]xanthen-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O6/c1-11(2)5-6-12-9-14-20(26)17-16(28-22(14)21(27)18(12)24)10-15-13(19(17)25)7-8-23(3,4)29-15/h5,7-10,24-25,27H,6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBCRWZDPJSICF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC2=C(C(=C1O)O)OC3=CC4=C(C=CC(O4)(C)C)C(=C3C2=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,3,4-trimethyl-1-[1-(2-morpholin-4-ylethyl)indol-3-yl]pent-4-en-1-one](/img/structure/B593329.png)

![6-chloro-1,2,3,4-tetrahydro-N-[2-(4-methyl-1-piperazinyl)ethyl]-9-acridinamine](/img/structure/B593339.png)
![[R,(-)]-2-Hydroxy-3-pentenenitrile](/img/structure/B593341.png)

![2-[2-(4-Butoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B593343.png)

